Isograndifoliol

Description

BenchChem offers high-quality Isograndifoliol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isograndifoliol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

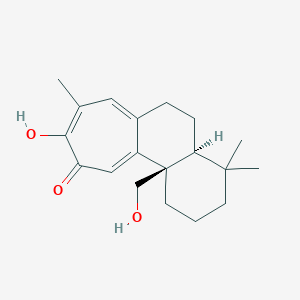

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(4aS,11bR)-9-hydroxy-11b-(hydroxymethyl)-4,4,8-trimethyl-1,2,3,4a,5,6-hexahydrocyclohepta[a]naphthalen-10-one |

InChI |

InChI=1S/C19H26O3/c1-12-9-13-5-6-16-18(2,3)7-4-8-19(16,11-20)14(13)10-15(21)17(12)22/h9-10,16,20H,4-8,11H2,1-3H3,(H,21,22)/t16-,19-/m0/s1 |

InChI Key |

LZLHHGFIKUAWST-LPHOPBHVSA-N |

Isomeric SMILES |

CC1=C(C(=O)C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)CO)O |

Canonical SMILES |

CC1=C(C(=O)C=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O |

Origin of Product |

United States |

Isograndifoliol: A Technical Guide to its Discovery, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the norditerpenoid Isograndifoliol, a selective butyrylcholinesterase inhibitor with potential applications in neurodegenerative diseases and demonstrated vasorelaxant and anti-tumor properties. This document details its discovery, provides in-depth experimental protocols for its isolation, summarizes all available quantitative data, and proposes signaling pathways for its biological activities based on current research.

Discovery and Natural Occurrence

Isograndifoliol has been identified and isolated from at least two distinct plant sources, indicating its presence in the Lamiaceae family. Initially, it was isolated from the roots of Salvia grandifolia, a species used in traditional medicine.[1] Subsequently, it was also found in the roots of Perovskia atriplicifolia Benth.[2][3] The discovery of Isograndifoliol in different genera highlights its potential as a chemotaxonomic marker and a compound of significant biological interest.

Experimental Protocols

Isolation of Isograndifoliol from Salvia grandifolia

The following protocol is based on the methodology described by Kang et al. (2015).[1]

-

Extraction:

-

Air-dried and powdered roots of Salvia grandifolia (5.0 kg) are extracted three times with 95% ethanol (3 x 50 L) at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether-ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Similar fractions are combined based on their TLC profiles.

-

Further purification of selected fractions is performed using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Isograndifoliol.

-

Isolation of Isograndifoliol from Perovskia atriplicifolia

The following protocol is based on the methodology described by Ślusarczyk et al. (2020).[2][3]

-

Extraction:

-

Air-dried and powdered roots of Perovskia atriplicifolia are extracted with an appropriate solvent (e.g., ethanol or methanol).

-

The solvent is evaporated under reduced pressure to obtain a crude extract.

-

-

Fractionation and Purification:

-

The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and preparative HPLC.

-

Elution gradients are optimized to achieve separation of the target compound.

-

Fractions containing Isograndifoliol are identified by analytical HPLC and spectroscopic methods.

-

The pure compound is obtained after final purification steps.

-

Data Presentation

Table 1: Cholinesterase Inhibitory Activity of Isograndifoliol

| Enzyme | IC₅₀ (µM) | Source |

| Butyrylcholinesterase (BChE) | 0.9 | [2][3] |

| Acetylcholinesterase (AChE) | 342.9 | [2][3] |

Table 2: Vasorelaxant Effect of Isograndifoliol on Rat Aortic Rings

| Pre-constricting Agent | EC₅₀ (µg/mL) | Source |

| KCl | 36.36 - 74.51 | [1] |

| Norepinephrine | 36.36 - 74.51 | [1] |

Table 3: Cytotoxic Activity of Isograndifoliol

| Cell Line | IC₅₀ (µM) | Source |

| HL-60 | 0.33 |

(Note: The IC50 value for HL-60 cells is cited on commercial supplier websites, the primary research article with the detailed protocol was not identified in the search.)

Mandatory Visualizations

Experimental Workflow for Isograndifoliol Isolation

Caption: General workflow for the isolation and purification of Isograndifoliol.

Proposed Signaling Pathway for Vasorelaxant Effect

Caption: Proposed mechanism of Isograndifoliol-induced vasorelaxation.

Putative Signaling Pathway for Anti-Tumor Effect in HL-60 Cells

Caption: Putative apoptotic pathway of Isograndifoliol in HL-60 cells.

References

Isograndifoliol: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isograndifoliol is a naturally occurring norditerpenoid, a class of chemical compounds characterized by a C19 skeleton derived from a C20 diterpene precursor through the loss of a carbon atom. Specifically, it is classified as a 20-nor-abietane diterpenoid. This compound has garnered interest within the scientific community due to its potential biological activities, including its role as a selective butyrylcholinesterase (BChE) inhibitor, which suggests its potential for research in neurodegenerative diseases. This technical guide provides a comprehensive overview of the known natural sources of isograndifoliol, its proposed biosynthetic pathway, and detailed experimental methodologies for its study.

Natural Sources of Isograndifoliol

Isograndifoliol has been identified and isolated from the roots of a select number of plant species within the Lamiaceae family, particularly from the genus Salvia. While the literature confirms its presence, detailed quantitative yield data remains limited. The primary documented sources are:

| Plant Species | Plant Part | Common Name | Notes on Yield |

| Salvia yangii (formerly Perovskia atriplicifolia) | Roots | Russian Sage | Described as being extracted in "larger quantities" relative to other diterpenoids from the same source.[1] |

| Salvia abrotanoides | Roots | - | Isograndifoliol is a known constituent, though specific yield information is not readily available in the reviewed literature. |

Biosynthesis of Isograndifoliol

The biosynthesis of isograndifoliol is believed to follow the general pathway of abietane diterpenoid biosynthesis, with a key modification step that defines its "nor-" structure. The pathway commences with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The proposed biosynthetic pathway can be outlined as follows:

-

Cyclization of GGPP: The linear GGPP molecule undergoes a series of cyclization reactions catalyzed by diterpene synthases (diTPSs) to form the characteristic tricyclic abietane skeleton.

-

Oxidative Modifications: The abietane core is then subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs). These enzymes are responsible for introducing hydroxyl groups and other functionalities to the abietane scaffold.

-

Oxidative Decarboxylation: The defining step in the biosynthesis of isograndifoliol is the oxidative removal of the C-20 methyl group from an abietane precursor. While the specific enzyme responsible for this reaction has not yet been definitively identified, it is hypothesized to be a specialized CYP450 enzyme that catalyzes an oxidative decarboxylation reaction.

Below is a diagram illustrating the proposed biosynthetic pathway of isograndifoliol.

Experimental Protocols

Extraction, Isolation, and Purification of Isograndifoliol

The following is a generalized protocol for the isolation of isograndifoliol from its natural sources, based on established methods for abietane diterpenoids from Salvia species.

-

Plant Material and Extraction:

-

Air-dried and powdered roots of Salvia yangii or Salvia abrotanoides are extracted exhaustively with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. Isograndifoliol, being a moderately polar compound, is expected to be enriched in the dichloromethane or ethyl acetate fractions.

-

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing isograndifoliol are further purified by size-exclusion chromatography on Sephadex LH-20, using methanol as the eluent, to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system, such as a gradient of methanol and water or acetonitrile and water, to yield pure isograndifoliol.

-

The following diagram illustrates a typical experimental workflow for the isolation of isograndifoliol.

Structure Elucidation

The structure of the isolated isograndifoliol is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of isograndifoliol.

Spectroscopic Data of Isograndifoliol

The following table summarizes the expected spectroscopic data for isograndifoliol based on its known structure and data from closely related compounds.

| Technique | Data |

| HR-MS | Expected molecular formula: C₁₉H₂₆O₃. The exact mass would be determined to confirm this formula. |

| IR (cm⁻¹) | Peaks corresponding to hydroxyl (-OH) stretching, C-H stretching (aliphatic), and potentially carbonyl (C=O) stretching, depending on the specific functionalities. |

| ¹H NMR (ppm) | Signals corresponding to methyl groups, methylene and methine protons on the diterpenoid skeleton, and any protons attached to oxygen-bearing carbons. |

| ¹³C NMR (ppm) | Nineteen carbon signals corresponding to the C₁₉ skeleton, including signals for methyl, methylene, methine, and quaternary carbons, as well as carbons bearing oxygen functionalities. |

Regulation of Biosynthesis

The regulation of isograndifoliol biosynthesis has not been specifically studied. However, research on the biosynthesis of other abietane diterpenoids in Salvia species has shown that the pathway can be upregulated by the application of elicitors such as methyl jasmonate. This suggests that the biosynthesis of isograndifoliol is likely integrated into the plant's defense response and is regulated by jasmonate signaling pathways.

The diagram below depicts the potential regulatory influence on the biosynthesis of isograndifoliol.

Conclusion

Isograndifoliol is a 20-nor-abietane diterpenoid with promising biological activities, naturally found in the roots of Salvia yangii and Salvia abrotanoides. Its biosynthesis is proposed to proceed through the abietane diterpenoid pathway, featuring a key, yet to be fully characterized, oxidative decarboxylation step at the C-20 position. While generalized protocols for its isolation and structural elucidation are available, further research is needed to determine its precise yield in its natural sources, to identify the specific enzyme responsible for its unique "nor-" structure, and to fully understand the regulatory networks that control its production in plants. Such knowledge will be crucial for its potential future applications in drug development and biotechnology.

References

Isograndifoliol: A Technical Whitepaper on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isograndifoliol, a naturally occurring diterpenoid, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive technical overview of the known and putative mechanisms of action of isograndifoliol, with a focus on its cholinesterase inhibitory, anticancer, anti-inflammatory, and vasorelaxant properties. Drawing upon available data for isograndifoliol and structurally related compounds, this paper outlines key signaling pathways, presents quantitative data in a structured format, and details relevant experimental methodologies. Visual representations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions.

Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Research

Isograndifoliol has been identified as a selective inhibitor of butyrylcholinesterase (BChE) and a moderate inhibitor of acetylcholinesterase (AChE).[1] This dual inhibitory action suggests its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's, where the roles of both cholinesterases are implicated.

Quantitative Data: Inhibitory Potency

The inhibitory activity of isograndifoliol against BChE and AChE has been quantified, with the following IC50 values reported:

| Target Enzyme | IC50 Value (µM) | Selectivity |

| Butyrylcholinesterase (BChE) | 0.9[1] | Selective for BChE |

| Acetylcholinesterase (AChE) | 342.9[1] | Moderately active |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of isograndifoliol on AChE and BChE is typically determined using a modified Ellman's spectrophotometric method.

Principle: This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured over time.

General Procedure:

-

Reagent Preparation: Prepare solutions of the test compound (isograndifoliol), the enzyme (AChE from human erythrocytes or BChE from human serum), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the enzyme solution.

-

Inhibitor Incubation: Add various concentrations of isograndifoliol to the wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). A control group without the inhibitor is also prepared.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Absorbance Measurement: Immediately measure the absorbance of the wells at a specific wavelength (e.g., 412 nm) using a microplate reader. Readings are taken at regular intervals for a set duration.

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of isograndifoliol. The IC50 value is then calculated from the dose-response curve.

Workflow for determining cholinesterase inhibitory activity.

Anticancer Activity: Induction of Apoptosis in Leukemia Cells

Isograndifoliol has demonstrated potent cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.[1] While direct mechanistic studies on isograndifoliol are limited, research on the structurally similar compound, isolancifolide, provides a strong putative mechanism involving the induction of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data: Cytotoxic Potency

| Cell Line | IC50 Value (µM) |

| HL-60 | 0.33[1] |

Putative Signaling Pathway of Apoptosis Induction

Based on studies of related compounds in HL-60 cells, isograndifoliol likely induces apoptosis through a multi-faceted signaling cascade:

-

Extrinsic (Death Receptor) Pathway: Activation of caspase-8.

-

Intrinsic (Mitochondrial) Pathway: Loss of mitochondrial membrane potential, leading to the release of cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.

-

Common Pathway: Both pathways converge on the activation of the executioner caspase-3, which then leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation and cell death.

Proposed apoptotic pathway of isograndifoliol in HL-60 cells.

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

General Procedure:

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of isograndifoliol for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the expression levels and cleavage (activation) of key apoptotic proteins.

General Procedure:

-

Protein Extraction: Lyse isograndifoliol-treated and untreated HL-60 cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then captured using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Anti-inflammatory Activity: Inhibition of TLR/NF-κB and MAPK Signaling

While direct studies on the anti-inflammatory mechanism of isograndifoliol are not yet available, research on the structurally analogous coumestan, isotrifoliol, provides a detailed putative mechanism. Isotrifoliol has been shown to exert anti-inflammatory effects by suppressing the Toll-like Receptor (TLR)/Nuclear Factor-kappa B (NF-κB) and TLR/Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-induced macrophages.

Putative Anti-inflammatory Signaling Pathway

Isograndifoliol is hypothesized to inhibit the inflammatory response through the following steps:

-

Inhibition of Upstream TLR Signaling: Isograndifoliol may suppress the expression of key TLR signaling components such as TNF receptor-associated factor 6 (TRAF6), transforming growth factor beta-activated kinase 1 (TAK1), and TAK1 binding proteins (TAB2 and TAB3).

-

Suppression of NF-κB Activation: By inhibiting the upstream signaling, isograndifoliol likely prevents the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation and activation of the NF-κB p65 subunit.

-

Inhibition of MAPK Phosphorylation: Isograndifoliol is also proposed to suppress the phosphorylation of key MAPK proteins, specifically extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK.

-

Downregulation of Pro-inflammatory Mediators: The inhibition of the NF-κB and MAPK pathways leads to a reduction in the expression and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).

Proposed anti-inflammatory signaling pathway of isograndifoliol.

Vasorelaxant Effect: A Potential Role in Cardiovascular Health

Isograndifoliol has been shown to exhibit dose-dependent vasorelaxant effects on rat aortic rings pre-constricted with KCl or norepinephrine.[1] The precise molecular mechanism underlying this effect has not been fully elucidated for isograndifoliol. However, based on the known mechanisms of other natural vasorelaxants, a plausible mechanism can be proposed.

Quantitative Data: Vasorelaxant Potency

| Tissue | Pre-constricting Agent | EC50 Range (µg/mL) |

| Rat Aortic Rings | KCl or Norepinephrine | 36.36 - 74.51[1] |

Putative Vasorelaxant Mechanism

The vasorelaxant effect of isograndifoliol may involve one or a combination of the following pathways:

-

Endothelium-Dependent Pathway: Isograndifoliol may stimulate endothelial cells to produce and release nitric oxide (NO). NO then diffuses into the adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in a decrease in intracellular calcium levels and desensitization of the contractile machinery, leading to vasorelaxation.

-

Endothelium-Independent Pathway: Isograndifoliol may directly act on the vascular smooth muscle cells by:

-

Blocking Calcium Channels: Inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels.

-

Opening Potassium Channels: Activating potassium channels, leading to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels.

-

Proposed vasorelaxant mechanisms of isograndifoliol.

Conclusion and Future Directions

Isograndifoliol is a promising natural compound with multiple biological activities. Its selective inhibition of BChE warrants further investigation for its potential in treating neurodegenerative diseases. The potent anticancer activity against HL-60 cells, likely through the induction of apoptosis, suggests its potential as a lead compound for leukemia treatment. Furthermore, its putative anti-inflammatory and demonstrated vasorelaxant properties indicate a broader therapeutic potential.

Future research should focus on elucidating the precise molecular mechanisms of isograndifoliol directly. This includes detailed studies on its effects on the specific signaling pathways outlined in this whitepaper. In vivo studies are also crucial to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of isograndifoliol. A thorough understanding of its mechanisms of action will be essential for the successful development of isograndifoliol as a therapeutic agent.

References

Isograndifoliol and its Interaction with Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isograndifoliol, a naturally occurring norditerpenoid, has garnered attention within the scientific community for its selective inhibitory activity against cholinesterases. This technical guide provides an in-depth overview of the acetylcholinesterase (AChE) inhibitory properties of isograndifoliol, presenting quantitative data, detailed experimental methodologies, and a summary of the current understanding of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of neuropharmacology, drug discovery, and natural product chemistry.

Quantitative Data on Cholinesterase Inhibition

Isograndifoliol exhibits a notable selectivity profile, demonstrating significantly higher potency for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). The inhibitory activities are summarized in the table below.

| Enzyme | IC50 (µM) | Source Organism for Isograndifoliol | Reference |

| Acetylcholinesterase (AChE) | 342.9 | Perovskia atriplicifolia Benth. | [1][2] |

| Butyrylcholinesterase (BChE) | 0.9 | Perovskia atriplicifolia Benth. | [1][2] |

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of isograndifoliol is typically performed using a modification of the spectrophotometric method developed by Ellman. Below are detailed protocols for the isolation of isograndifoliol and the subsequent enzyme inhibition assay.

Isolation of Isograndifoliol from Perovskia atriplicifolia

Isograndifoliol is a natural product isolated from the roots of Perovskia atriplicifolia Benth., a plant species belonging to the Lamiaceae family. The general procedure for the extraction and isolation of norditerpenoids, including isograndifoliol, from this plant is as follows:

-

Extraction: Air-dried and powdered roots of P. atriplicifolia are subjected to extraction with a suitable organic solvent, such as n-hexane or ethanol, at room temperature.[3]

-

Fractionation: The resulting crude extract is then fractionated using column chromatography over silica gel.[3] A gradient elution system with a mixture of non-polar and progressively more polar solvents (e.g., n-hexane and ethyl acetate) is employed to separate the constituents based on their polarity.

-

Purification: Fractions containing the compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[3] The eluate is monitored by a UV detector, and fractions corresponding to individual peaks are collected.

-

Identification: The structure of the isolated isograndifoliol is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)

This assay is typically performed in a 96-well microplate format to allow for high-throughput screening.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus), Type VI-S, lyophilized powder (Sigma-Aldrich or equivalent).

-

Acetylthiocholine iodide (ATCI), substrate (Sigma-Aldrich or equivalent).

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) (Sigma-Aldrich or equivalent).

-

Isograndifoliol (test compound).

-

Donepezil or Galantamine (positive control).

-

Tris-HCl buffer (50 mM, pH 8.0).

-

96-well microplates.

-

Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in Tris-HCl buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in Tris-HCl buffer.

-

Prepare stock solutions of isograndifoliol and the positive control in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the assay buffer.

-

-

Assay Protocol (per well):

-

Add 25 µL of the test compound solution (or buffer for control) to a well of the 96-well plate.

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE solution.

-

Mix the contents of the well and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

The rate of the reaction (change in absorbance per unit time) is calculated for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action for isograndifoliol in inhibiting acetylcholinesterase is through direct interaction with the enzyme, thereby preventing the hydrolysis of the neurotransmitter acetylcholine. The increased availability of acetylcholine in the synaptic cleft enhances cholinergic neurotransmission.

Currently, there is a lack of specific studies in the published scientific literature detailing the direct impact of isograndifoliol on specific downstream signaling pathways as a result of its acetylcholinesterase inhibition. However, the general consequences of enhanced cholinergic signaling are well-documented and are presumed to be the basis of the potential neuroprotective effects of AChE inhibitors.

Enhanced cholinergic signaling can modulate various downstream pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway: This pathway is crucial for promoting cell survival and neuronal plasticity.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway is involved in cell proliferation, differentiation, and survival.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: This pathway is a key regulator of the cellular antioxidant response, and some AChE inhibitors have been shown to modulate its activity, providing neuroprotection against oxidative stress.[4][5]

It is important to note that while these pathways are known to be influenced by cholinergic activity, direct experimental evidence linking isograndifoliol to the modulation of these specific pathways is not yet available. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by isograndifoliol.

Conclusion

Isograndifoliol presents an interesting profile as a selective inhibitor of butyrylcholinesterase with moderate activity against acetylcholinesterase. The data and protocols presented in this guide offer a foundation for further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases where cholinesterase inhibition is a validated therapeutic strategy. Future research should focus on elucidating the specific molecular interactions between isograndifoliol and cholinesterases, as well as exploring its effects on downstream signaling pathways to fully understand its neuroprotective capabilities.

References

- 1. Isolation and Fast Selective Determination of Nor-abietanoid Diterpenoids from Perovskia atriplicifolia Roots Using LC-ESI-MS/MS with Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Isograndifoliol's Vasorelaxant Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasorelaxant properties of isograndifoliol, a diterpenoid compound. The information presented herein is intended to support research and development efforts in the field of cardiovascular pharmacology.

Core Findings on Vasorelaxant Activity

Isograndifoliol, a diterpenoid isolated from the roots of Salvia grandifolia, has demonstrated significant vasorelaxant effects in ex vivo studies.[1] The compound elicits a dose-dependent relaxation of rat aortic rings that have been pre-constricted with either potassium chloride (KCl) or norepinephrine.[1] This suggests a direct action on the vascular smooth muscle.

Quantitative Data Summary

The potency of isograndifoliol's vasorelaxant effect is summarized by its half-maximal effective concentration (EC50) values. These values represent the concentration of isograndifoliol required to achieve 50% of the maximal relaxation response in pre-contracted aortic rings.

| Pre-constricting Agent | EC50 (µg/mL) |

| Potassium Chloride (KCl) | 36.36 - 74.51 |

| Norepinephrine | 36.36 - 74.51 |

| Data sourced from Kang J, et al. Phytochemistry. 2015 Aug;116:337-348.[1] |

Experimental Protocols

The vasorelaxant activity of isograndifoliol was assessed using standard organ bath pharmacology techniques. The following provides a detailed methodology based on typical experimental setups for such studies.

Aortic Ring Preparation

-

Animal Model: Male Wistar rats are commonly used.

-

Tissue Isolation: The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

-

Ring Preparation: The aorta is cleaned of adhering connective and fatty tissues, and cut into rings of approximately 2-4 mm in width.

-

Endothelium Removal (for specific experiments): In some rings, the endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire or forceps. The successful removal is confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).

Organ Bath Assay

-

Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer.

-

Buffer Composition: The buffer is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

-

Tension Recording: One hook is fixed to the bottom of the chamber, while the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. The buffer is changed every 15-20 minutes.

Vasorelaxation Studies

-

Pre-constriction: After equilibration, the aortic rings are contracted with a submaximal concentration of a vasoconstrictor agent, typically KCl (e.g., 60 mM) or norepinephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once the contraction reaches a stable plateau, isograndifoliol is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by KCl or norepinephrine. The EC50 values are then calculated by non-linear regression analysis of the concentration-response curves.

Visualizing the Processes

Experimental Workflow

Caption: A flowchart outlining the key steps in the ex vivo assessment of isograndifoliol's vasorelaxant effects.

Putative Signaling Pathways of Vasorelaxation

While the precise signaling pathway for isograndifoliol has not been fully elucidated, based on the known mechanisms of other diterpenoids, a potential mechanism can be hypothesized. Diterpenoids often induce vasorelaxation through endothelium-independent mechanisms, primarily involving the blockade of calcium channels in vascular smooth muscle cells.

Hypothesized Mechanism of Action

Caption: A putative signaling pathway for isograndifoliol-induced vasorelaxation, highlighting the potential inhibition of calcium influx.

Further Research Directions: To fully elucidate the mechanism of action of isograndifoliol, further studies are warranted. These could include:

-

Investigating the role of the endothelium by comparing responses in endothelium-intact and endothelium-denuded aortic rings.

-

Exploring the involvement of other signaling pathways, such as the nitric oxide/cGMP pathway and the opening of potassium channels, using specific inhibitors.

-

Conducting in vivo studies to confirm the hypotensive effects of isograndifoliol in animal models of hypertension.

This technical guide provides a foundational understanding of the vasorelaxant effects of isograndifoliol. The provided data and protocols can serve as a valuable resource for scientists engaged in the discovery and development of novel cardiovascular therapeutics.

References

Isograndifoliol: An Examination of Its Anti-Tumor and Cytotoxic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Isograndifoliol, a naturally occurring diterpenoid, has emerged as a compound of interest within the scientific community for its potential anti-tumor and cytotoxic activities. This technical guide synthesizes the current, albeit limited, publicly available data on isograndifoliol and related compounds to provide a foundational understanding for researchers and professionals in drug development. Due to the nascent stage of research specifically focused on isograndifoliol, this paper also draws upon data from structurally similar and more extensively studied diterpenoids to infer potential mechanisms of action and guide future research directions. The available information suggests that isograndifoliol may exert its effects through the induction of apoptosis and cell cycle arrest, warranting further investigation into its therapeutic potential.

Introduction

The search for novel, effective, and less toxic anti-cancer agents has led to the extensive exploration of natural products. Diterpenoids, a class of chemical compounds found in a variety of plants, have demonstrated significant promise in this area. Isograndifoliol is one such diterpenoid, though it remains one of the less characterized members of this family. This document aims to consolidate the existing knowledge on the anti-tumor and cytotoxic properties of isograndifoliol, present available quantitative data, detail relevant experimental methodologies, and visualize potential signaling pathways involved in its mechanism of action.

Cytotoxic Activity of Isograndifoliol and Related Compounds

Quantitative assessment of a compound's cytotoxicity is crucial for determining its potential as an anti-cancer agent. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for isograndifoliol against a wide range of cancer cell lines are not extensively documented in the public domain, preliminary reports suggest it possesses anti-tumor effects.

To provide a comparative context, the cytotoxic activities of the structurally related and well-studied diterpenoid, andrographolide, are presented. It is important to note that these values are for a different compound and should be used as a reference for the potential range of activity for this class of molecules.

Table 1: Cytotoxicity (IC50) of Andrographolide Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 |

| 32.90 ± 0.02 | 48 | ||

| 31.93 ± 0.04 | 72 | ||

| MDA-MB-231 | Breast Cancer | 65.00 ± 0.02 | 24 |

| 37.56 ± 0.03 | 48 | ||

| 30.56 ± 0.03 | 72 | ||

| DBTRG-05MG | Glioblastoma | 13.95 - 27.9 | Not Specified |

Note: The data presented in this table is for andrographolide and is intended to serve as a proxy due to the limited availability of specific data for isograndifoliol.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anti-tumor and cytotoxic activity of compounds like isograndifoliol.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., isograndifoliol) for specific time intervals (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (typically 570 nm).

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method is used to detect and differentiate between apoptotic and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Treat cells with the test compound for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

-

Protocol:

-

Treat cells with the test compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat them with RNase to prevent staining of RNA.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by isograndifoliol are yet to be fully elucidated, the actions of other natural compounds, particularly terpenoids, provide a framework for potential mechanisms. These often involve the induction of apoptosis and cell cycle arrest through the modulation of key regulatory proteins.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anti-cancer agents function by triggering this pathway.

Caption: Potential intrinsic apoptosis pathway induced by isograndifoliol.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Compounds that can induce cell cycle arrest prevent cancer cells from proliferating.

Caption: A potential mechanism of isograndifoliol-induced cell cycle arrest.

Conclusion and Future Directions

The available evidence, though limited, suggests that isograndifoliol is a promising candidate for further investigation as an anti-tumor agent. Its potential to induce apoptosis and cause cell cycle arrest in cancer cells aligns with the mechanisms of many successful chemotherapeutic drugs.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of isograndifoliol against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by isograndifoliol. This includes detailed studies on its effects on apoptotic and cell cycle regulatory proteins.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of isograndifoliol in animal models of cancer.

-

Synergistic Studies: Investigating the potential of isograndifoliol to enhance the efficacy of existing chemotherapy drugs.

A more thorough understanding of the anti-tumor and cytotoxic properties of isograndifoliol will be critical in determining its potential for clinical development.

Isograndifoliol: A Promising Kaurane Diterpene for Neurodegenerative Disease Intervention

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isograndifoliol, a kaurane diterpene isolated from plants of the Pterocaulon genus, has emerged as a compound of significant interest in the field of neurodegenerative diseases. Its primary established mechanism of action is the selective inhibition of butyrylcholinesterase (BChE) and moderate inhibition of acetylcholinesterase (AChE), key enzymes in the cholinergic system implicated in the cognitive decline associated with Alzheimer's disease. Beyond its impact on cholinergic signaling, the chemical classification of isograndifoliol as an ent-kaurane diterpenoid suggests a strong potential for anti-neuroinflammatory activity. This technical guide provides a comprehensive overview of the current knowledge on isograndifoliol, including its quantitative data, detailed experimental protocols for its evaluation, and the putative signaling pathways it may modulate in the context of neurodegenerative disease models.

Core Data Summary

The primary quantitative data available for isograndifoliol centers on its potent and selective inhibition of cholinesterases.

| Compound | Target Enzyme | IC50 Value |

| Isograndifoliol | Butyrylcholinesterase (BChE) | 0.9 µM |

| Isograndifoliol | Acetylcholinesterase (AChE) | 342.9 µM |

Mechanism of Action and Signaling Pathways

Cholinesterase Inhibition

Isograndifoliol's primary characterized mechanism is the inhibition of cholinesterases. By inhibiting BChE and to a lesser extent AChE, isograndifoliol can increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease to improve cognitive function. The significant selectivity for BChE may offer a nuanced therapeutic profile, as the role of BChE in the progression of neurodegeneration is increasingly recognized.

Isograndifoliol's primary mechanism of cholinesterase inhibition.

Putative Anti-Neuroinflammatory Effects via NF-κB and MAPK Signaling

Based on studies of structurally related ent-kaurane diterpenoids, isograndifoliol is predicted to exert significant anti-neuroinflammatory effects.[1][2][3][4] In neurodegenerative diseases, microglial activation is a key driver of neuroinflammation, leading to the production of pro-inflammatory mediators that contribute to neuronal damage. Ent-kaurane diterpenes have been shown to inhibit the activation of microglial cells, thereby reducing the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] This inhibition is often mediated through the downregulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Predicted anti-neuroinflammatory signaling pathways modulated by isograndifoliol.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining acetylcholinesterase and butyrylcholinesterase activity.

Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or S-Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Isograndifoliol (test compound)

-

Donepezil or Galantamine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of enzymes, substrates, DTNB, isograndifoliol, and the positive control in the appropriate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (isograndifoliol) at various concentrations.

-

Add the enzyme (AChE or BChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of isograndifoliol.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for the cholinesterase inhibition assay.

In Vitro Neuroinflammation Model (LPS-Stimulated BV-2 Microglia)

This model is widely used to screen compounds for their anti-neuroinflammatory properties.

Cell Culture:

-

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Experimental Procedure:

-

Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, larger plates for protein and RNA extraction).

-

Pre-treat the cells with various concentrations of isograndifoliol for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Perform downstream analyses to assess inflammation.

Downstream Analyses:

-

Cell Viability Assay (MTT Assay): To ensure that the observed effects are not due to cytotoxicity.

-

Nitric Oxide (NO) Assay (Griess Reagent): Measure the accumulation of nitrite in the culture medium as an indicator of NO production.

-

Western Blot Analysis: To determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant.

Workflow for assessing anti-neuroinflammatory effects in vitro.

Future Directions

While the cholinesterase inhibitory activity of isograndifoliol is a significant finding, further research is imperative to fully elucidate its therapeutic potential in neurodegenerative diseases. Key areas for future investigation include:

-

In-depth Neuroinflammation Studies: Direct evaluation of isograndifoliol's effects on microglial activation and the production of a broader range of inflammatory mediators in vitro and in vivo.

-

Signaling Pathway Analysis: Delineating the precise molecular mechanisms by which isograndifoliol modulates the NF-κB and MAPK pathways, and exploring its potential interaction with other relevant pathways such as the Nrf2 antioxidant response pathway.

-

In Vivo Efficacy Studies: Assessing the ability of isograndifoliol to cross the blood-brain barrier and its efficacy in animal models of Alzheimer's and Parkinson's disease, evaluating cognitive and motor function, as well as neuropathological hallmarks.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of isograndifoliol to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

Isograndifoliol presents a compelling profile as a potential therapeutic agent for neurodegenerative diseases. Its dual action as a cholinesterase inhibitor and a putative anti-neuroinflammatory agent positions it as a multi-target compound, a highly desirable characteristic for complex multifactorial diseases like Alzheimer's. The detailed experimental protocols and understanding of its potential signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and unlock the full therapeutic potential of this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ent-kaurane and ent-pimarane diterpenes from Siegesbeckia pubescens inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

A Comprehensive Review of Kaurane Diterpenoids: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaurane diterpenoids, particularly the ent-kaurane series, represent a large and structurally diverse class of natural products with significant therapeutic potential. First discovered in 1961, over 1300 of these compounds have been identified, primarily from plant genera such as Isodon, but also from families like Annonaceae and Asteraceae.[1][2][3] These tetracyclic diterpenes, characterized by a perhydrophenanthrene core fused to a cyclopentane ring, have garnered substantial attention for their wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antibacterial, and antifungal effects.[1][2][4][5] Oridonin, a well-studied ent-kaurane diterpenoid, has even entered Phase I clinical trials in China for its anticancer properties.[1][6] This technical guide provides an in-depth review of the biosynthesis, key biological activities, and mechanisms of action of kaurane diterpenoids. It includes detailed experimental protocols for their extraction, isolation, and bioactivity assessment, presents quantitative data in structured tables, and utilizes pathway diagrams to illustrate their molecular interactions, offering a valuable resource for researchers in natural product chemistry and drug development.

Chemistry and Biosynthesis

Kaurane diterpenoids are tetracyclic compounds built upon a distinctive 6/6/6/5 ring system.[7] The core structure consists of three fused six-membered rings (A, B, and C) and one five-membered ring (D).[1] The term "ent-kaurane" refers to the enantiomeric form of the kaurane skeleton, which is the most common configuration found in nature.[2][8] This fundamental scaffold is biosynthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[2]

The biosynthesis begins with the cyclization of GGPP, a process catalyzed by two key enzymes. First, copalyl diphosphate synthase (CPS) converts GGPP to ent-copalyl diphosphate (ent-CPP). Subsequently, ent-kaurene synthase (KS) facilitates a second cyclization of ent-CPP to form the parent hydrocarbon, ent-kaurene.[2] The vast structural diversity observed in this class of compounds arises from subsequent modifications to the ent-kaurane skeleton, such as oxidations, C-C bond cleavages, and rearrangements, which introduce various functional groups and alter the compound's biological activity.[2][9]

Biological Activities and Mechanisms of Action

Kaurane diterpenoids exhibit a remarkable range of biological activities, making them promising candidates for drug discovery. Their effects are primarily attributed to their ability to modulate key cellular signaling pathways involved in cancer, inflammation, and microbial infections.

Anticancer Activity

The anticancer properties of ent-kaurane diterpenoids are the most extensively studied. These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, autophagy, and the inhibition of metastasis.[1][6]

-

Apoptosis Induction: Many ent-kauranes trigger programmed cell death in cancer cells by modulating the expression of key apoptotic proteins. This often involves downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to an increased Bax/Bcl-2 ratio.[6] This change in balance facilitates the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3, -8, -9) and Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[1]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most commonly G1/S or G2/M.[1] This is achieved by modulating the levels of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs), as well as their inhibitors like p21 and p53.[1] For instance, longikaurin A was found to induce G2/M phase arrest by decreasing the expression of Cyclin B1 and Cdc2 proteins.[1]

-

Inhibition of Metastasis: Ent-kauranes can prevent cancer cells from invading surrounding tissues and spreading to distant organs. They achieve this by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix.[1][6] They also inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[1]

Table 1: Anticancer Activity of Selected Kaurane Diterpenoids

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Oridonin | HepG2 (Liver) | 25.7 µM | [10] |

| Eriocalyxin B | SW1116 (Colon) | Not specified (inhibits proliferation) | [1] |

| Longikaurin A | SMMC-7721 (Liver) | Not specified (suppressed tumor growth) | [1] |

| OZ (Unnamed) | Molt4 (Leukemia) | 5.00 µM | [1] |

| Daphgenkin A | SW620 (Colon) | 3.0 µM | [11] |

| Corymbulosin I | MDA-MB-231 (Breast) | 0.45-6.39 µM (range for multiple compounds) | [11] |

| 16-Hydroxy-pentandralactone | A549 (Lung) | 6.4-11.4 µM (range for multiple cell lines) | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and kaurane diterpenoids have shown significant potential as anti-inflammatory agents.[2][9] Their mechanism primarily involves the suppression of inflammatory mediators and the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).[2][12]

-

Inhibition of Inflammatory Mediators: Compounds like kaurenoic acid dose-dependently inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[2][13] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their production.[2]

-

Modulation of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), inhibitor proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several kaurane diterpenoids have been shown to block the phosphorylation and subsequent activation of NF-κB, thereby preventing this inflammatory cascade.[7][12]

Table 2: Anti-inflammatory Activity of Selected Kaurane Diterpenoids

| Compound | Assay System | Activity (IC₅₀) | Reference |

| Noueloside F (Compound 6) | NO production inhibition (LPS-induced) | 3.84 µM | [14] |

| Compound 15 (unnamed) | NO production inhibition (LPS-induced) | 3.19 µM | [14] |

| Kaurenoic Acid | NO production inhibition | Dose-dependent inhibition | [2] |

| ent-17-hydroxy-15-oxokauran-19-oic acid | NO, TNF-α, IL-6 inhibition (LPS-induced) | Significant inhibition | [12] |

| Compound 1 (from P. multifida) | NO production inhibition (LPS-induced) | Significant inhibition | [13] |

| Compound 7 (from P. multifida) | NO production inhibition (LPS-induced) | Significant inhibition | [13] |

Other Biological Activities

Beyond their anticancer and anti-inflammatory effects, kaurane diterpenoids have demonstrated a variety of other promising biological activities:

-

Antibacterial Activity: Several kauranes show inhibitory activity against pathogenic bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[15]

-

Hedgehog Signaling Inhibition: A screen of natural products identified eight ent-kaurane diterpenoids as novel antagonists of the Hedgehog (Hh) signaling pathway, which is a key target in cancer drug discovery.[16]

Experimental Protocols

Extraction and Isolation of Kaurane Diterpenoids

The isolation of kaurane diterpenoids from plant material typically follows a multi-step process involving extraction, fractionation, and purification.

General Protocol:

-

Drying and Pulverization: The plant material (e.g., leaves, stems) is dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent, often sequentially with solvents of increasing polarity or directly with ethanol or acetone.[15][17] Reflux or ultrasound-assisted extraction methods can be employed to improve efficiency.[15][18]

-

Fractionation: The crude extract is concentrated under reduced pressure and then fractionated. This is commonly done by liquid-liquid partitioning (e.g., with ethyl acetate) or by column chromatography over silica gel.[15][18]

-

Purification: The resulting fractions are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 gel chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compounds.[15][18]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[15][17]

Key Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential (IC₅₀ value) of a compound.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the kaurane diterpenoid for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

This assay measures the amount of nitrite (a stable product of NO) in cell culture supernatants to quantify NO production, typically in LPS-stimulated macrophage cell lines like RAW 264.7.

Protocol:

-

Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate. The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubating for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected from each well.

-

Griess Reaction: An equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

Incubation and Measurement: After a short incubation period at room temperature, the absorbance is measured at ~540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2, NF-κB).

Protocol:

-

Protein Extraction: Cells are treated with the kaurane diterpenoid, then lysed to extract total protein. Protein concentration is determined using a method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Conclusion and Future Outlook

Kaurane diterpenoids are a rich source of bioactive molecules with significant therapeutic promise, particularly in the fields of oncology and inflammation. Their ability to modulate multiple critical signaling pathways underscores their potential as multi-target drug leads. While compounds like oridonin have advanced to clinical trials, the vast majority of the over 1300 known kauranes remain underexplored.[1]

Future research should focus on several key areas. Firstly, a systematic evaluation of the biological activities of a wider range of isolated kaurane diterpenoids is necessary to uncover new therapeutic potentials. Secondly, detailed mechanistic studies are required to fully elucidate the molecular targets and pathways for the most potent compounds. Finally, advances in synthetic chemistry and metabolic engineering could provide sustainable access to these complex molecules and their analogs, facilitating structure-activity relationship (SAR) studies and the development of optimized drug candidates.[5][19] The continued investigation of this fascinating class of natural products holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in the development of natural ent-kaurane diterpenoids with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS guided isolation of ent-kaurane diterpenoids from Nouelia insignis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis | MDPI [mdpi.com]

- 16. A Group of ent-Kaurane Diterpenoids Inhibit Hedgehog Signaling and Induce Cilia Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and Biological Activity of New and Known Diterpenoids From Sideritis stricta Boiss. & Heldr - PMC [pmc.ncbi.nlm.nih.gov]

- 18. redalyc.org [redalyc.org]

- 19. researchgate.net [researchgate.net]

Synthesis and Derivatization of Isograndifoliol: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isograndifoliol, a drimane-type sesquiterpenoid, has garnered significant interest within the scientific community due to its notable biological activities. Primarily recognized as a potent and selective inhibitor of butyrylcholinesterase (BChE), it holds promise for the development of therapeutic agents targeting neurodegenerative diseases. Furthermore, isograndifoliol has demonstrated anti-tumor and vasorelaxant properties, expanding its potential applications in medicinal chemistry. This document provides a detailed overview of the current knowledge on the synthesis and derivatization of isograndifoliol, aimed at guiding researchers in the exploration of its therapeutic potential.

Despite extensive literature searches, a specific total synthesis for isograndifoliol has not been reported in publicly accessible scientific journals. Therefore, this document will focus on general synthetic strategies applicable to the drimane sesquiterpenoid scaffold and established methods for the derivatization of structurally related sesquiterpene lactones.

Biological Activity of Isograndifoliol

Isograndifoliol exhibits a range of biological effects, with its potent and selective inhibition of BChE being the most prominent. This activity suggests its potential as a lead compound for the development of drugs for Alzheimer's disease and other dementias where BChE activity is implicated. Additionally, its reported anti-tumor and vasorelaxant effects warrant further investigation to elucidate the underlying mechanisms and potential therapeutic applications.

General Synthetic Strategies for Drimane Sesquiterpenoids

The synthesis of the drimane core, the foundational structure of isograndifoliol, has been a subject of extensive research. These strategies often serve as a starting point for the synthesis of various drimane sesquiterpenoids. A common approach involves the construction of the decalin ring system, which is the bicyclic core of these molecules.

A representative workflow for the synthesis of a drimane core, which could be adapted for isograndifoliol, is depicted below. This generalized pathway highlights the key transformations typically employed in the synthesis of such molecules.

Figure 1. A generalized synthetic workflow for accessing the drimane skeleton, potentially applicable to the synthesis of isograndifoliol.

Derivatization of Sesquiterpene Lactones

While specific derivatization methods for isograndifoliol are not available, general protocols for the modification of other sesquiterpene lactones can be applied to explore structure-activity relationships (SAR) and optimize biological activity. The presence of hydroxyl and lactone functionalities in isograndifoliol provides handles for various chemical transformations.

General Protocol for Derivatization

The following is a generalized protocol for the derivatization of a hydroxyl group in a sesquiterpene lactone, which could be adapted for isograndifoliol.

Materials:

-

Isograndifoliol (or related sesquiterpene lactone)

-

Acylating or alkylating agent (e.g., acid chloride, acid anhydride, alkyl halide)

-

Base (e.g., pyridine, triethylamine, DMAP)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Dissolve the sesquiterpene lactone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating or alkylating agent to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Table 1: Potential Derivatization Reactions for Isograndifoliol

| Functional Group | Reagent and Conditions | Potential Derivative |

| Hydroxyl | Acetic anhydride, pyridine | Acetate ester |

| Hydroxyl | Benzoyl chloride, triethylamine, DMAP | Benzoate ester |

| Hydroxyl | Methyl iodide, sodium hydride | Methyl ether |

| Lactone | Lithium aluminium hydride | Diol |

Signaling Pathways and Experimental Workflows